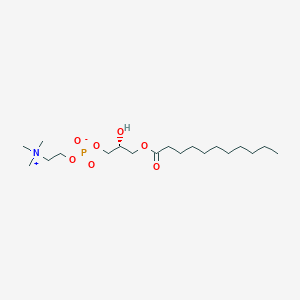

1-Undecanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRAIUXQMKVTIQ-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-Undecanoyl-sn-glycero-3-phosphocholine

Title: Whitepaper: Chemical Structure, Interfacial Properties, and Advanced Applications of 11:0 Lyso PC Subtitle: A Technical Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Membrane Protein Solubilization and Extracellular Vesicle Engineering.

Executive Summary

As application scientists and drug development professionals, we frequently encounter the biophysical challenge of solubilizing integral membrane proteins without disrupting their native, catalytically active conformations. 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine , commonly referred to as 11:0 Lyso PC , is a highly specialized lysophospholipid that bridges the gap between harsh detergents and overly bulky lipid systems. This whitepaper dissects the physicochemical properties of 11:0 Lyso PC, explains the causality behind its optimal micellar curvature, and provides a self-validating protocol for its use in the affinity purification of complex membrane enzymes, such as human Cytochrome P450s.

Physicochemical Profiling & Quantitative Data

11:0 Lyso PC is characterized by a single 11-carbon saturated fatty acid chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup. This inverted-cone geometry inherently drives the formation of micellar structures in aqueous solutions.

| Parameter | Specification |

| IUPAC Name | 2-[hydroxy-[(2R)-2-hydroxy-3-undecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |

| Common Synonyms | 11:0 Lyso PC; PC(11:0/0:0) |

| Molecular Formula | C19H40NO7P[1] |

| Molecular Weight | 425.50 g/mol |

| CAS Registry Number | 27869-41-6 |

| PubChem CID | 24779454[1] |

| Purity Standard | >99% (Validated via TLC) |

| Optimal Storage | −20°C (Shipped on dry ice to prevent hydrolysis) |

Mechanistic Insights: The Causality of Acyl Chain Length in Micellar Curvature

In membrane protein biochemistry, the choice of surfactant is never arbitrary. The efficacy of 11:0 Lyso PC lies in its precise geometric packing parameter. Lysophospholipids form micelles, but the critical micelle concentration (CMC) and the resulting micellar curvature are strictly dictated by the acyl chain length[2].

As demonstrated by Ahn et al., lyso-PCs with carbon lengths of 12 or fewer (e.g., 8:0, 10:0, 11:0) maintain exceptionally high purification efficiencies for recombinant human cytochrome P450s (CYP3A4 and 1A2)[3]. Conversely, extending the chain to 12:0 results in a statistically significant decrease in purification yield[3].

The Causality: This drop in efficiency is rooted in hydrophobic mismatch. The 11-carbon chain provides the exact flexibility and optimal micellar curvature required to shield the hydrophobic transmembrane domains of CYP450s. If the chain is too long (≥12 carbons), the resulting micelle becomes too rigid or bulky, sterically hindering the accessibility of affinity tags (like biotin/streptavidin systems) and inducing conformational stress that leads to enzyme denaturation[4].

Experimental Workflow: Self-Validating Affinity Purification of CYP450

Every robust biochemical workflow requires built-in diagnostic checkpoints. The following protocol for the affinity purification of recombinant CYP450s using 11:0 Lyso PC is designed as a closed, self-validating system.

Step 1: Mixed Micelle Assembly

-

Action: Combine 11:0 Lyso PC with an anionic phospholipid (e.g., 50 mol% Phosphatidic Acid, PA) in the base buffer[3].

-

Causality: The anionic lipid creates a localized charge environment that mimics the native endoplasmic reticulum membrane, stabilizing the positively charged residues of the P450 enzyme during extraction.

Step 2: Membrane Solubilization

-

Action: Resuspend crude membrane fractions expressing recombinant CYP3A4/1A2 in the mixed micelle buffer. Incubate at 4°C for 1 hour with gentle end-over-end rotation.

-

Self-Validation Checkpoint 1 (Ultracentrifugation): Centrifuge the lysate at 100,000 × g for 45 minutes. Analyze the pellet and supernatant. The exclusive presence of the target protein in the supernatant confirms successful micellar encapsulation. If the protein pellets, the lipid-to-protein ratio is suboptimal and must be adjusted above the CMC.

Step 3: Affinity Chromatography

-

Action: Apply the solubilized fraction to a streptavidin-coated 96-well plate or column[3]. Wash extensively with a buffer containing sub-CMC levels of 11:0 Lyso PC.

-

Causality: Maintaining a baseline concentration of 11:0 Lyso PC during washes prevents the micelle from dissociating, which would otherwise strip the lipid shield and cause immediate protein precipitation on the matrix.

Step 4: Elution and Functional Validation

-

Action: Elute the target protein using a designated competitive elution buffer.

-

Self-Validation Checkpoint 2 (CO-Difference Spectroscopy): Subject the eluate to carbon monoxide binding and measure the absorbance. A sharp peak at 450 nm confirms that the CYP450 enzyme is correctly folded and catalytically viable. A shift to 420 nm unequivocally indicates that the micellar environment failed to prevent denaturation, triggering an immediate protocol review.

Systems Visualization: Purification Workflow

Workflow for CYP450 purification using 11:0 Lyso PC mixed micelles.

Emerging Applications: Extracellular Vesicles (EVs) and Drug Delivery

Beyond classical protein purification, 11:0 Lyso PC is emerging as a critical structural component in advanced therapeutic delivery systems. Recent patent literature describes the integration of lysophosphatidylcholines, specifically 11:0 Lyso PC, into extracellular vesicle (EV) conjugates[5].

In these next-generation systems, the lysolipid acts as a scaffold moiety. Biologically active molecules—such as neoantigens or chemotherapeutics—are covalently linked to the EV via maleimide-cleavable linkers (e.g., Valine-Citrulline dipeptides)[6]. The 11-carbon chain of the Lyso PC provides sufficient hydrophobic anchoring into the EV lipid bilayer without disrupting the vesicle's overall morphological integrity, ensuring targeted delivery and controlled enzymatic release within the tumor microenvironment[5].

References

-

[1] PubChemLite / National Center for Biotechnology Information. "1-undecanoyl-sn-glycero-3-phosphocholine (C19H41NO7P)". PubChem Compound Summary for CID 24779454. URL:[Link]

-

[5] Google Patents. "Extracellular vesicle conjugates and uses thereof" (CA3133314A1). Patent Application detailing 11:0 Lyso PC in EV scaffolding. URL:

-

[2] Stafford R.E., et al. "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113-5120 (1989). URL:[Link]

-

[3] Ahn T., et al. "Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems." Protein Expression and Purification, 101, 37-41 (2014). URL:[Link]

Sources

- 1. PubChemLite - 1-undecanoyl-sn-glycero-3-phosphocholine (C19H41NO7P) [pubchemlite.lcsb.uni.lu]

- 2. 11:0 Lyso PC 99 (TLC) chloroform Avanti Polar Lipids [sigmaaldrich.com]

- 3. KR101654313B1 - í¼í© 미ì ì ì´ì©í ìí í¬ë¡¬ p450(cyp)ì ì ì ë°©ë² - Google Patents [patents.google.com]

- 4. 11:0 Lyso PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 5. CA3133314A1 - Extracellular vesicle conjugates and uses thereof - Google Patents [patents.google.com]

- 6. AU2020241903A1 - Extracellular vesicle conjugates and uses thereof - Google Patents [patents.google.com]

Critical Micelle Concentration (CMC) of 11:0 Lyso PC: Mechanistic Insights and Experimental Workflows

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper

The Biophysical Imperative of 11:0 Lyso PC

In the realm of membrane protein biochemistry, the selection of an appropriate amphiphile is the most critical variable dictating the success of protein solubilization and downstream structural characterization. As a Senior Application Scientist, I frequently observe researchers defaulting to standard detergents (e.g., DDM or Triton X-100) without considering the specific lipidic requirements of their target proteins.

11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) represents a highly specialized, zwitterionic lysophospholipid. Unlike traditional synthetic detergents, 11:0 Lyso PC mimics the native lipid bilayer environment while possessing the high-curvature geometry necessary for micellization. It is particularly invaluable for the affinity purification and reconstitution of complex, multi-pass membrane proteins such as human Cytochrome P450s (e.g., CYP3A4 and CYP1A2)[1], which require a native-like phospholipid annulus to maintain their catalytic heme-coordination state.

Thermodynamic Causality of Micellization

The self-assembly of 11:0 Lyso PC into spherical micelles is driven by the hydrophobic effect and governed by the Critical Packing Parameter (CPP) . Lysophospholipids possess a single hydrocarbon chain and a bulky phosphocholine headgroup, resulting in a CPP of < 1/3[2]. This geometry thermodynamically restricts them from forming flat bilayers, forcing them into highly curved micellar structures once the Critical Micelle Concentration (CMC) is breached.

Why choose the 11-carbon chain? The acyl chain length directly dictates the free energy of micellization.

-

Long-chain variants (e.g., 16:0 Lyso PC) have extremely low CMCs (~4 µM)[3], making them nearly impossible to remove via dialysis during liposome reconstitution.

-

Short-chain variants (e.g., 08:0) require excessively high concentrations to micellize, which can chaotropically denature sensitive proteins.

11:0 Lyso PC occupies a thermodynamic "sweet spot." By interpolating the homologous series data established by Stafford et al.[4], the CMC of 11:0 Lyso PC in aqueous solution is approximately 2.2 mM . Commercial detergent screens often formulate it at 5.0 mM to ensure the system remains robustly above the CMC regardless of minor temperature or ionic strength fluctuations[5]. This mid-range CMC allows for stable mixed-micelle formation during extraction while remaining highly dialyzable for downstream applications.

Quantitative Data & Physicochemical Profiling

To facilitate experimental design, the thermodynamic parameters of the Lyso PC homologous series are summarized below. Note the logarithmic decay of the CMC as the acyl chain length increases.

Table 1: Comparative CMCs of Lysophosphatidylcholines (Lyso PCs)

| Lipid Chain Length | Common Name | CMC (mM) | Molecular Weight ( g/mol ) | Reference Source |

| 10:0 | 10:0 Lyso PC | ~7.0 | 411.47 | Stafford et al., 1989[4] |

| 11:0 | 11:0 Lyso PC | ~2.2 - 5.0 * | 425.50 | Interpolated / Hampton [5] |

| 12:0 | 12:0 Lyso PC | ~0.7 - 0.9 | 439.52 | Stafford et al., 1989[4] |

| 14:0 | 14:0 Lyso PC | ~0.046 | 467.58 | Stafford et al., 1989[4] |

| 16:0 | 16:0 Lyso PC | ~0.004 | 495.63 | Stafford et al., 1989[4] |

*Note: The exact CMC of 11:0 Lyso PC fluctuates based on buffer ionic strength and temperature. A working concentration of 5.0 mM is recommended for initial solubilization screens.

Table 2: Physicochemical Properties of 11:0 Lyso PC

| Property | Value |

| Chemical Name | 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine |

| CAS Number | 27869-41-6 |

| Chemical Formula | C19H40NO7P |

| Headgroup Charge | Zwitterionic[5] |

Logical Workflow Visualization

The following diagram maps the concentration-dependent phase behavior of 11:0 Lyso PC and its logical progression into downstream protein purification workflows.

Workflow of 11:0 Lyso PC micellization and downstream protein purification applications.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to precisely measure the CMC of 11:0 Lyso PC and how to deploy it for membrane protein solubilization.

Protocol A: Determination of 11:0 Lyso PC CMC via Isothermal Titration Calorimetry (ITC)

Causality & Trustworthiness: While historical data relies on surface tension (maximum bubble pressure), ITC is a label-free thermodynamic technique that directly measures the enthalpy of demicellization (

-

Preparation of Titrant: Prepare a concentrated solution of 11:0 Lyso PC at 50 mM (approximately 10x the estimated CMC) in your specific target buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Baseline Matching: Fill the ITC sample cell with the exact same buffer used for the titrant (excluding the lipid) to eliminate heat-of-mixing artifacts.

-

Titration Execution: Program the ITC instrument to perform 30 sequential 2 µL injections of the 50 mM 11:0 Lyso PC solution into the buffer cell at a constant 25°C.

-

Thermodynamic Data Acquisition: Record the heat flow (

). Initial injections will yield a strong endothermic or exothermic signal as the micelles dilute below the CMC and dissociate into monomers. -

Validation & Analysis: Plot the integrated heat per mole of injectant against the lipid concentration in the cell. The CMC is definitively identified as the sharp inflection point where the heat of dilution plateaus, indicating that the cell concentration has surpassed the CMC and injected micelles are no longer dissociating.

Protocol B: Solubilization and Affinity Purification of Cytochrome P450

Causality & Trustworthiness: Cytochrome P450 enzymes require a lipidic environment to maintain their structural integrity. 11:0 Lyso PC is utilized because its zwitterionic headgroup mimics the endoplasmic reticulum membrane. The system self-validates during the wash step: by utilizing a sub-micellar concentration of 11:0 Lyso PC, we prevent the stripping of the protective lipid annulus, ensuring the eluted protein remains catalytically active[1].

-

Membrane Solubilization: Resuspend the crude bacterial membrane fraction expressing the recombinant CYP enzyme in a solubilization buffer containing 10 mM 11:0 Lyso PC (safely above the CMC) and 20% glycerol to stabilize the protein fold.

-

Micellar Extraction: Stir the suspension gently at 4°C for 2 hours. This allows the 11:0 Lyso PC monomers to partition into the lipid bilayer, eventually fracturing it into soluble CYP-lipid mixed micelles.

-

Clarification: Centrifuge the mixture at 100,000 x g for 45 minutes at 4°C. Carefully collect the supernatant containing the solubilized mixed micelles.

-

Affinity Chromatography & Sub-Micellar Wash (Critical Step): Load the supernatant onto the Ni-NTA affinity column. Wash the column with buffer containing 1.0 mM 11:0 Lyso PC (below the CMC). Scientific Rationale: Washing below the CMC prevents the formation of new, empty micelles that would thermodynamically compete for and strip the lipids away from the bound CYP protein.

-

Elution: Elute the CYP protein using standard imidazole concentrations. The presence of the 11:0 Lyso PC annulus ensures the recovered enzyme is in a native-like state, ready for drug metabolism assays.

References

-

Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113–5120. URL: [Link]

-

Ahn, T., Bae, C. S., & Yun, C. H. (2014). Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems. Protein Expression and Purification, 101, 37-41. URL: [Link]

-

Hampton Research. (n.d.). Detergent Screen™ Formulation Guidelines. URL: [Link]

Sources

- 1. Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Manipulation of encapsulated artificial phospholipid membranes using sub-micellar lysolipid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hamptonresearch.com [hamptonresearch.com]

The Definitive Guide to 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC): Physicochemical Properties and Analytical Applications

Executive Summary

1-Undecanoyl-sn-glycero-3-phosphocholine, universally referred to as 11:0 Lyso PC, is a highly specialized lysophospholipid utilized extensively as a biochemical assay reagent and a critical internal standard in mass spectrometry-based lipidomics[1]. Characterized by its unique odd-chain fatty acid tail, it provides researchers with a non-endogenous reference point essential for absolute quantification. This technical whitepaper details its molecular properties, structural dynamics, and field-proven experimental protocols.

Physicochemical Profiling & Structural Elucidation

At its core, 11:0 Lyso PC consists of a glycerol backbone, a hydrophilic phosphocholine headgroup at the sn-3 position, and a single 11-carbon (undecanoyl) saturated fatty acid chain at the sn-1 position[1][2]. The absence of an acyl chain at the sn-2 position classifies it as a lysophosphatidylcholine (LPC).

-

Molecular Formula: C19H40NO7P (Neutral Zwitterion) / C19H41NO7P (Protonated)[1][2]

-

Molecular Weight: 425.50 g/mol [1]

-

Monoisotopic Mass: 425.25424 Da[2]

Structural Dynamics and Self-Assembly

The structural asymmetry of 11:0 Lyso PC directly dictates its biophysical behavior. Unlike diacyl-phospholipids that form planar bilayers, the single acyl chain combined with the bulky phosphocholine headgroup creates an "inverted cone" molecular shape. This results in a Critical Packing Parameter (CPP) of less than 1/3, driving the spontaneous self-assembly of these molecules into highly curved spherical micelles rather than liposomes.

Influence of lipid molecular shape on self-assembly structures (Micelles vs. Bilayers).

The Causality of Experimental Choices: Why 11:0?

In mammalian biological systems, lipid biosynthesis relies on the iterative addition of two-carbon units (via acetyl-CoA), resulting in a lipidome overwhelmingly dominated by even-chain fatty acids (e.g., C16:0, C18:1, C20:4). Odd-chain lipids like the 11-carbon undecanoyl chain are virtually absent in endogenous human or murine samples.

Expertise & Experience: When designing a lipidomics assay, scientists must account for matrix effects (ion suppression/enhancement) and extraction losses. If an endogenous lipid (like 16:0 Lyso PC) is used as a standard, distinguishing the spiked standard from the biological baseline is impossible. By selecting 11:0 Lyso PC[3], researchers guarantee that any MS/MS signal detected at m/z 426.26[2] originates exclusively from the spiked standard, allowing for pristine, baseline-free quantification.

Data Presentation: Comparative Lipid Properties

To contextualize the properties of 11:0 Lyso PC, the following table summarizes its quantitative data against common endogenous LPCs.

| Property | 11:0 Lyso PC | 16:0 Lyso PC | 18:0 Lyso PC |

| Molecular Formula | C19H40NO7P | C24H50NO7P | C26H54NO7P |

| Molecular Weight | 425.50 g/mol | 495.63 g/mol | 523.68 g/mol |

| Chain Length | 11 Carbons (Odd) | 16 Carbons (Even) | 18 Carbons (Even) |

| Endogenous Abundance | Negligible / Absent | Highly Abundant | Highly Abundant |

| Primary Application | MS Internal Standard | Biomarker Profiling | Biomarker Profiling |

Self-Validating Protocol: Lipid Extraction & LC-MS/MS Spiking

To ensure trustworthiness and reproducibility, the following protocol describes a modified Folch extraction utilizing 11:0 Lyso PC. This workflow is designed as a self-validating system : by calculating the recovery rate of the internal standard, the integrity of the entire extraction process is mathematically verified for every single sample.

Step-by-Step Methodology:

-

Sample Aliquoting: Transfer 100 µL of biological plasma into a glass centrifuge tube.

-

Standard Spiking: Add 10 µL of a 10 µM 11:0 Lyso PC solution (prepared in methanol) directly to the plasma.

-

Causality: Spiking before extraction ensures the standard undergoes the exact same physical and chemical stresses as the endogenous lipids, accurately reflecting any sample loss.

-

-

Protein Precipitation & Extraction: Add 1.5 mL of a Chloroform/Methanol mixture (2:1, v/v). Vortex vigorously for 60 seconds.

-

Phase Separation: Add 300 µL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Collection: Carefully extract the lower organic phase (chloroform layer) containing the lipids, strictly avoiding the protein disc at the interface.

-

Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v) for LC-MS/MS injection.

-

Self-Validation Check: Post-acquisition, compare the absolute peak area of 11:0 Lyso PC in the extracted sample against a neat, unextracted 11:0 Lyso PC standard of the same concentration. An acceptable recovery rate is 80%–120%. If the recovery falls outside this range, the extraction is mathematically flagged for matrix interference or handling errors, preventing false data interpretation.

Workflow for lipid extraction using 11:0 Lyso PC as an internal standard.

References

-

PubChemLite. "1-undecanoyl-sn-glycero-3-phosphocholine (C19H41NO7P)". Source: PubChemLite (uni.lu). URL:[Link]

Sources

Role of 1-Undecanoyl-sn-glycero-3-phosphocholine in lipid membrane studies

The Biophysical and Analytical Utility of 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC) in Lipid Membrane Studies

Executive Summary

In the fields of membrane biophysics and quantitative lipidomics, the selection of lipid reagents dictates the integrity of experimental outcomes. 1-Undecanoyl-sn-glycero-3-phosphocholine, commonly referred to as 11:0 Lyso PC, is a synthetic, single-chain lysophospholipid that serves a dual purpose in modern biochemical research. Due to its specific 11-carbon acyl chain, it provides highly controlled membrane curvature for the non-denaturing solubilization of integral membrane proteins. Simultaneously, its "odd-chain" structure makes it an indispensable, zero-background internal standard for mass spectrometry. This technical guide explores the mechanistic causality behind using 11:0 Lyso PC and provides validated protocols for its application.

Structural Biophysics and Membrane Curvature Dynamics

Lysophosphatidylcholines (LPCs) are characterized by a single hydrophobic acyl chain and a bulky, zwitterionic phosphocholine headgroup. This structural asymmetry gives the molecule an "inverted-cone" geometry. When introduced into a planar lipid bilayer, 11:0 Lyso PC intercalates into the outer leaflet, forcing the acyl tails apart and inducing positive spontaneous curvature.

The thermodynamic transition from a planar bilayer to a micelle is governed by the Critical Micelle Concentration (CMC). The CMC of lysophospholipids is heavily dependent on the hydrophobic tail length; as demonstrated by Stafford et al. (1989), shortening the acyl chain exponentially increases the CMC. Because 11:0 Lyso PC possesses a relatively short 11-carbon chain, it exhibits a higher CMC than its 14:0 or 16:0 counterparts. This higher CMC is experimentally advantageous: it allows researchers to titrate the lipid into membrane systems at higher concentrations before catastrophic membrane lysis (micellization) occurs, enabling fine-tuned studies of membrane deformation and vesicle remodeling.

Fig 1: 11:0 Lyso PC induces positive membrane curvature, leading to micellization above the CMC.

Solubilization and Purification of Integral Membrane Proteins

Integral membrane proteins, such as Cytochrome P450 (CYP) enzymes, are notoriously difficult to extract from the endoplasmic reticulum without denaturing their active tertiary structures. Traditional harsh detergents often strip away essential boundary lipids, leading to protein aggregation.

The Causality of Chain Length Selection: Mixed micelle systems utilizing 11:0 Lyso PC have emerged as a superior solubilization matrix for human cytochrome P450s 3A4 and 1A2. The choice of an 11-carbon acyl chain is not arbitrary. Ahn et al. demonstrated that while 8:0, 10:0, and 11:0 Lyso PC variants successfully maintained the structural integrity of CYP enzymes during purification, extending the chain to 12:0 caused a statistically significant drop in purification yield and enzyme activity[1]. The causality here lies in hydrophobic matching and micellar curvature: the 11-carbon chain creates a micellar diameter that perfectly accommodates the hydrophobic transmembrane domain of these specific CYP enzymes, preventing the structural collapse that occurs with larger, less curved 12:0 micelles[1].

Protocol 1: Mixed Micelle Affinity Purification of CYP450

This protocol is designed to maintain the protein in a native-like lipidic environment throughout extraction.

-

Micelle Preparation: Prepare a mixed micelle solution containing 50 mol% anionic phospholipid (e.g., Phosphatidic Acid) and 50 mol% 11:0 Lyso PC in a standard physiological buffer (pH 7.4).

-

Rationale: The anionic lipid provides the necessary charge for affinity matrix interaction, while the 11:0 Lyso PC dictates the optimal micellar curvature to stabilize the CYP450 transmembrane domain.

-

-

Membrane Solubilization: Incubate the crude microsomal membrane fraction with the mixed micelle solution at 4°C for 2 hours under gentle agitation.

-

Clarification: Centrifuge at 100,000 x g for 45 minutes to pellet insoluble debris. The supernatant now contains the CYP450-lipid-micelle complexes.

-

Affinity Capture & Elution: Apply the supernatant to a target-specific affinity plate (e.g., streptavidin-coated 96-well plates for biotinylated targets). Wash with the mixed micelle buffer to remove non-specifically bound proteins, then elute.

11:0 Lyso PC as an Absolute Internal Standard in Quantitative Lipidomics

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics, accurate quantification is frequently compromised by variable extraction recoveries and matrix-induced ion suppression. To correct for this, an internal standard must be used.

The Causality of the "Odd-Chain" Advantage: Mammalian lipid biosynthesis relies on the iterative addition of two-carbon units via acetyl-CoA, resulting in an overwhelming predominance of even-chain fatty acids (e.g., 16:0, 18:1)[2]. Because 11:0 Lyso PC is a synthetic lipid with an 11-carbon aliphatic tail, it is virtually absent in endogenous mammalian biological samples[2]. This zero-background characteristic ensures that the mass spectrometer signal for 11:0 Lyso PC (typically monitored via the m/z 426.3 → 184.1 transition) is entirely derived from the spiked standard, allowing for pristine absolute quantification.

Fig 2: Self-validating lipidomics workflow using 11:0 Lyso PC as an absolute internal standard.

Protocol 2: Self-Validating Lipid Extraction and LC-MS/MS Workflow

This protocol utilizes early-stage spiking to create a self-validating analytical system.

-

Pre-Extraction Spiking (Critical Step): Aliquot the biological sample (e.g., 50 µL plasma). Immediately spike a precisely known molar amount of 11:0 Lyso PC directly into the raw matrix before adding any extraction solvents.

-

Rationale: By introducing the standard at step zero, any physical loss of lipids during phase separation or ion suppression during electrospray ionization (ESI) will affect the endogenous lipids and the 11:0 Lyso PC standard equally.

-

-

Liquid-Liquid Extraction: Add 1.5 mL of a Chloroform:Methanol (2:1 v/v) mixture. Vortex vigorously for 1 minute. Add 0.3 mL of LC-MS grade water to induce phase separation.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Carefully extract the lower organic (chloroform) phase containing the lipids.

-

Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in the initial LC mobile phase.

-

LC-MS/MS Analysis: Separate lipids using a C18 reversed-phase column. Quantify endogenous LPCs by calculating the ratio of their peak areas to the 11:0 Lyso PC peak area.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of 11:0 Lyso PC that dictate its utility in the laboratory.

| Property | Value | Scientific Significance |

| Chemical Name | 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine | Standardized nomenclature for reproducible reagent sourcing. |

| Molecular Weight | 425.50 g/mol | Critical for targeting the correct precursor ion in MS (approx. 426.3 [M+H]+). |

| Empirical Formula | C19H40NO7P | Defines the unique odd-chain (11:0) structure. |

| Curvature Induction | Positive | Drives controlled micellization and membrane solubilization. |

| Endogenous Abundance | Negligible (Mammalian) | Enables zero-background lipidomics quantification. |

References

-

Sigma-Aldrich / Avanti Polar Lipids: UltimateSPLASH™ ONE (Internal Standard Solution for Quantitative Lipidomics). 2

-

Sigma-Aldrich / Avanti Polar Lipids: 11:0 Lyso PC powder 99 (TLC) Product Specification & Peer-Reviewed Applications.

-

Stafford RE, et al. (1989): Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113-5120. (Cited via Sigma-Aldrich Product Documentation).

-

Ahn T, et al. / KR101654313B1 Patent: Method for purifying cytochrome p450 (cyp) using mixed micelles. 1

Sources

Phase transition temperatures of 1-Undecanoyl-sn-glycero-3-phosphocholine

Topic: Phase Transition Temperatures & Thermodynamic Behavior of 1-Undecanoyl-sn-glycero-3-phosphocholine Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Biophysicists[1][2][3]

Executive Summary: The Thermodynamic Reality of 11:0 Lyso PC

1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC) is a medium-chain lysophospholipid.[1][2][3] Unlike its di-acyl counterparts (e.g., DMPC or DPPC) which exhibit distinct gel-to-liquid crystalline phase transitions (

For researchers utilizing this lipid in drug delivery or protein stabilization, the critical thermodynamic parameters are not the bilayer melting point (

Key Thermodynamic Parameters

| Parameter | Value / Range | Context |

| Phase State (25°C) | Micellar Solution | Clear, isotropic fluid.[1][2][3] |

| CMC | ~2.0 – 3.0 mM | Interpolated (C10: 7.0 mM; C12: 0.7 mM).[2][3] |

| Kraft Point ( | < 0°C | Remains soluble/micellar even at low temperatures.[2][3] |

| Bilayer | N/A (Pure) | Does not form stable bilayers alone.[2][3] |

Chemical Identity & Structural Significance

11:0 Lyso PC is an "odd-chain" lipid.[1][2][3] While even-chain lipids (C12, C14, C16) are standard in biology, odd-chain lipids are synthetic tools used to fine-tune thermodynamic properties without the large "jumps" seen between even-numbered homologs.[1][2][3]

-

Systematic Name: 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine[1][2][3]

-

Molecular Formula:

[2][3] -

Structural Feature: A single 11-carbon saturated fatty acid chain at the sn-1 position and a hydroxyl group at the sn-2 position.[1][2][3] This "inverted cone" geometry drives the formation of high-curvature structures (micelles) rather than planar bilayers.[2][3]

Thermodynamic Behavior & Phase Transitions

The "Missing" : Why it Doesn't Melt

In di-acyl phospholipids (like 11:0 PC / DUPC), the

-

Di-acyl 11:0 PC:

(Forms bilayers).[1][2][3] -

Lyso 11:0 PC: Due to the large headgroup-to-tail ratio, the steric repulsion prevents the tight packing required for a gel phase.[1] Therefore, pure 11:0 Lyso PC does not exhibit a measurable gel-to-fluid transition (

) above

The Critical Parameter: Kraft Point ( )

The Kraft point is the temperature at which the solubility of the lipid monomers equals the CMC.

-

Below

: The lipid precipitates as hydrated crystals. -

Above

: The lipid dissolves and spontaneously forms micelles. -

For 11:0 Lyso PC: The

is extremely low (likely

Critical Micelle Concentration (CMC)

The CMC is the "phase transition" of relevance for Lyso PC. It dictates the stability of the micelles and the concentration of free monomers available to interact with membranes (permeability enhancement).

Applications in Formulation & Drug Delivery

Permeability Enhancement

11:0 Lyso PC is used to transiently permeabilize biological membranes.[2][3] Its intermediate chain length allows it to insert into membranes faster than C16 Lyso PC but wash out slower than C8 Lyso PC.[2][3]

-

Mechanism: At concentrations > CMC, micelles act as reservoirs. Monomers partition into the target bilayer, inducing positive curvature strain and transient pore formation.

Thermosensitive Liposomes (LTSL)

In Low-Temperature Sensitive Liposomes (LTSL), Lyso PCs are doped (approx. 10 mol%) into DPPC bilayers.[2][3]

-

Role: They create "grain boundaries" or defects in the solid DPPC lattice.

-

Effect: Upon heating to the

of DPPC (

Experimental Methodologies

To validate the phase behavior of 11:0 Lyso PC in your specific buffer system, use the following protocols.

CMC Determination via Pyrene Fluorescence

This method detects the formation of hydrophobic domains (micelle cores).[2]

Protocol:

-

Preparation: Prepare a

stock of 11:0 Lyso PC in your buffer (PBS, pH 7.4). -

Probe: Add Pyrene (dissolved in ethanol) to a series of vials. Evaporate ethanol. Final Pyrene concentration should be

.[2][3] -

Dilution: Add varying concentrations of 11:0 Lyso PC (

to -

Measurement: Measure Fluorescence Emission.

-

Analysis: Monitor the ratio of Peak I (

) to Peak III (-

Result: The ratio drops sharply at the CMC as Pyrene moves from water to the micelle core.[4]

-

Visualization of Phase Logic

Caption: Phase transition logic for 11:0 Lyso PC. The primary transition is Monomer

References

-

Stafford, R. E., et al. (1989).[3] "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113–5120.[3] Link

-

Marsh, D. (1990).[2][3] Handbook of Lipid Bilayers. CRC Press.[2][3] (Source for thermodynamic scaling laws of lipid chains).[2][3]

-

Koynova, R., & Caffrey, M. (1998).[3][5] "Phases and phase transitions of the phosphatidylcholines." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145.[1][2][3] Link[2][3]

-

Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Technical Data. Link

-

Needham, D., et al. (2013).[3] "A new temperature-sensitive liposome for use with mild hyperthermia: characterization and testing in a human tumor xenograft model." Cancer Research, 60(5), 1197-1201.[2][3] (Context on Lyso PC in thermosensitive formulations).

Sources

- 1. WO2017180917A2 - Lipid compositions and their uses for intratumoral polynucleotide delivery - Google Patents [patents.google.com]

- 2. 1,2-ジデカノイル-sn-グリセロ-3-ホスホコリン ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 1-undecanoyl-sn-glycero-3-phosphocholine (C19H41NO7P) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio21.bas.bg [bio21.bas.bg]

Solubility profile of 11:0 Lyso PC in organic solvents vs water

An In-Depth Technical Guide to the Solubility Profile of 11:0 Lyso PC: Organic Solvents vs. Aqueous Systems

As a Senior Application Scientist in lipidomics and structural biology, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of lysophospholipid thermodynamics. 11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) is a unique, single-chain zwitterionic amphiphile. Its truncated 11-carbon aliphatic tail and bulky phosphocholine headgroup dictate a highly specific solubility profile.

This whitepaper provides a comprehensive, mechanistically grounded analysis of 11:0 Lyso PC's behavior in diverse solvent systems. By understanding the causality behind its solvation thermodynamics, researchers can optimize workflows for membrane protein crystallization, drug delivery formulation, and biochemical assays [1].

Thermodynamic Fundamentals of 11:0 Lyso PC Solvation

Unlike diacyl phosphatidylcholines (PCs) which spontaneously form planar bilayers or liposomes in water, 11:0 Lyso PC possesses a pronounced inverted-cone geometry. This structural asymmetry fundamentally alters its phase behavior.

In organic solvents, the solvation is primarily enthalpy-driven. The solvent molecules interact directly with the aliphatic tail, preventing aggregation. Conversely, in aqueous systems, solubility is governed by the hydrophobic effect —an entropy-driven process. Water molecules form highly ordered clathrate cages around the hydrophobic 11-carbon tail. To minimize this entropic penalty, the lipid monomers self-assemble into spherical micelles once the Critical Micelle Concentration (CMC) is reached [2].

For 11:0 Lyso PC, the CMC is approximately 2.5 mM. This relatively high CMC (compared to 14:0 or 16:0 Lyso PCs) means that a significant population of the lipid exists as free monomers in aqueous solution before micellization occurs [2].

Caption: Thermodynamic partitioning of 11:0 Lyso PC in aqueous versus organic solvent systems.

Comparative Solubility Profile

The following table synthesizes the quantitative solubility limits and physical states of 11:0 Lyso PC across standard laboratory solvents.

| Solvent System | Max Solubility | Physical State | Mechanistic Rationale |

| Ultrapure Water | >50 mg/mL | Micellar Solution | High dielectric constant hydrates the phosphocholine headgroup; the hydrophobic effect drives the 11-carbon tail into a micellar core. |

| Chloroform | >50 mg/mL | Monomeric | Low polarity effectively masks the zwitterionic dipole of the headgroup while fully solvating the aliphatic chain [3]. |

| Methanol / Ethanol | >25 mg/mL | Monomeric / Small Aggregates | Protic nature disrupts headgroup hydrogen-bonding networks, allowing moderate to high solubility [4]. |

| Acetone | <0.1 mg/mL | Precipitate | Polar aprotic nature fails to solvate the aliphatic tail adequately, forcing the lipid to precipitate. Used for lipid washing. |

Note: While 11:0 Lyso PC is highly soluble in water, introducing high ionic strength buffers (e.g., >500 mM NaCl) will lower the CMC by shielding the electrostatic repulsion between the tightly packed zwitterionic headgroups.

Self-Validating Experimental Protocols

Transitioning 11:0 Lyso PC from an organic stock to an aqueous working solution is a critical failure point in many laboratories. Improper solvent evaporation leads to residual chloroform, which acts as a co-solvent and artificially depresses the CMC, leading to irreproducible micelle sizes.

The following protocol is designed as a self-validating system : it incorporates intrinsic quality control checkpoints to ensure thermodynamic equilibrium is achieved.

Protocol: Solvent Exchange and Aqueous Micelle Preparation

Objective: Convert a 10 mg/mL chloroform stock of 11:0 Lyso PC into a 5 mM aqueous micellar solution for membrane protein solubilization (e.g., Cytochrome P450 assays) [1].

Step-by-Step Methodology:

-

Aliquot and Evaporate: Transfer the required volume of 11:0 Lyso PC in chloroform to a borosilicate glass vial. Evaporate the solvent under a gentle, steady stream of ultra-pure Nitrogen (N₂).

-

Causality: N₂ prevents oxidative degradation. While the 11:0 tail is saturated and resistant to lipid peroxidation, establishing an anoxic environment is a universal best practice for lipid handling to prevent headgroup degradation.

-

-

Desiccation: Place the vial containing the thin lipid film in a vacuum desiccator for a minimum of 2 hours (preferably overnight).

-

Causality: Chloroform can become trapped within the lipid matrix. High vacuum removes trace organic solvent that would otherwise alter the lipid's phase transition temperature (Tm) and micellization dynamics.

-

-

Buffer Hydration: Add the desired volume of aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the buffer temperature is at least 10°C above the lipid's phase transition temperature. (For 11:0 Lyso PC, room temperature is sufficient, as its Tm is well below 0°C).

-

Mechanical Disruption: Vortex the vial vigorously for 2-3 minutes, followed by bath sonication for 5 minutes.

-

Self-Validation Checkpoint 1 (Visual): The solution must be optically clear. Any turbidity or opalescence indicates incomplete hydration, multilamellar vesicle formation, or residual organic solvent.

-

-

Dynamic Light Scattering (DLS) Validation: Analyze a 50 µL aliquot via DLS.

-

Self-Validation Checkpoint 2 (Quantitative): A successful preparation will yield a monodisperse peak with a hydrodynamic radius (Rh) of approximately 2.5 to 4.0 nm, corresponding to pure 11:0 Lyso PC micelles. A polydispersity index (PDI) > 0.2 indicates aggregation.

-

Caption: Self-validating solvent exchange workflow from chloroform stock to aqueous micellar solution.

Application Insights: Why 11:0 Lyso PC?

In structural biology, specifically in the crystallization of membrane proteins, the choice of detergent/lipid is paramount. 11:0 Lyso PC occupies a "Goldilocks zone." Its 11-carbon chain is long enough to effectively shield the hydrophobic transmembrane domains of target proteins, yet short enough to maintain a high CMC and form highly dynamic, small micelles that do not sterically hinder crystal lattice formation.

When formulating mixed micelle systems (e.g., combining 11:0 Lyso PC with CHAPS or DDM), the differential solubility profiles in aqueous media allow for precise tuning of the micelle's curvature and hydrophobic thickness, directly impacting the stability of sensitive enzymes like human cytochrome P450s [1].

References

Technical Monograph: 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC)

[1][2]

Executive Summary

In the precise landscape of lipidomics and membrane protein biochemistry, 1-Undecanoyl-sn-glycero-3-phosphocholine (commonly 11:0 Lyso PC ) serves a critical, dual-purpose role. As a synthetic phospholipid with an odd-chain fatty acid tail (C11:0), it acts as a definitive internal standard for mass spectrometry, distinguishing itself from the even-chain lipids predominantly found in mammalian biological matrices. Simultaneously, its intermediate chain length confers unique surfactant properties—bridging the gap between harsh short-chain detergents and insoluble long-chain lipids—making it an invaluable tool for the solubilization and stabilization of membrane proteins like Cytochrome P450.

This guide synthesizes the physicochemical behavior, experimental protocols, and strategic applications of 11:0 Lyso PC, designed for researchers requiring high-fidelity data in drug discovery and structural biology.

Part 1: Chemical Identity & Physicochemical Profile[3]

Core Identifiers

11:0 Lyso PC is a lysophospholipid, meaning it lacks the fatty acid chain at the sn-2 position of the glycerol backbone. This structural feature renders it more hydrophilic than its di-acyl counterpart, imparting significant surfactant activity.

| Parameter | Specification |

| Chemical Name | 1-Undecanoyl-sn-glycero-3-phosphocholine |

| Common Synonyms | 11:0 Lyso PC; 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine |

| CAS Number | 27869-41-6 |

| Molecular Formula | C₁₉H₄₀NO₇P |

| Molecular Weight | 425.50 g/mol |

| Physical State | White Powder |

| Purity Standard | >99% (TLC/HPLC) |

| Solubility | Soluble in water, methanol, ethanol, and chloroform:methanol mixtures. |

Critical Micelle Concentration (CMC) Analysis

Understanding the CMC is vital for using 11:0 Lyso PC as a detergent. Unlike C10 (high CMC, labile micelles) or C12 (low CMC, difficult to remove), C11 offers a "Goldilocks" zone for protein handling.

-

Estimated CMC: ~2.1 mM (in water/buffer at 25°C)

-

Derivation: The CMC of lysophosphatidylcholines follows a log-linear relationship with carbon chain length.

-

10:0 Lyso PC: ~7.0 mM

-

12:0 Lyso PC: ~0.6 mM

-

Calculation: Interpolating between these values (

) yields a theoretical CMC of approximately 2.1 mM .

-

Application Insight: At concentrations above 2.1 mM, 11:0 Lyso PC forms micelles that can sequester hydrophobic drugs or solubilize membrane proteins. Below this threshold, it exists as monomers, ideal for ligand binding assays where micellar interference must be avoided.

Part 2: Structural Visualization

The following diagram illustrates the chemical connectivity of 11:0 Lyso PC, highlighting the hydrophilic phosphocholine headgroup and the hydrophobic undecanoyl tail.

Part 3: Strategic Applications in Drug Development

The "Odd-Chain" Advantage in Lipidomics

In quantitative LC-MS/MS lipidomics, endogenous interference is a primary source of error. Mammalian lipid metabolism predominantly utilizes even-chain fatty acids (C16, C18, C20).

-

Mechanism: 11:0 Lyso PC is virtually absent in biological samples (plasma, tissue homogenates).

-

Utility: Spiking samples with a known concentration of 11:0 Lyso PC prior to extraction allows it to serve as a Surrogate Internal Standard .

-

Benefit: It corrects for extraction efficiency, ionization suppression, and matrix effects without overlapping with endogenous Lyso PC signals (e.g., 16:0 or 18:0 Lyso PC).

Membrane Protein Solubilization

11:0 Lyso PC is used to extract and stabilize integral membrane proteins.

-

Why it works: Its chain length (C11) is short enough to prevent the formation of overly rigid micelles (which can denature proteins) but long enough to mimic the hydrophobic thickness of the lipid bilayer better than C8 or C9 detergents.

-

Case Study: It has been successfully employed in the purification of human Cytochrome P450 enzymes (e.g., CYP3A4), maintaining enzymatic activity where harsher detergents (SDS) would destroy it.

Part 4: Experimental Protocols

Protocol: Preparation of Internal Standard for LC-MS

Objective: Create a stable stock solution for lipidomic profiling.

-

Weighing: Accurately weigh 1.0 mg of 11:0 Lyso PC powder.

-

Note: The powder is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

-

-

Solvent Selection: Dissolve in 1.0 mL of Methanol:Chloroform (1:1 v/v) or pure Methanol (LC-MS grade).

-

Result: 1.0 mg/mL (approx. 2.35 mM) stock solution.

-

-

Storage: Transfer to amber glass vials with Teflon-lined caps. Flush with Argon or Nitrogen gas to prevent oxidation (though saturated lipids are relatively stable). Store at -20°C.

-

Working Solution: Dilute 1:100 in Methanol to create a 10 µg/mL working spike solution. Add 10 µL of this to your biological sample (e.g., 100 µL plasma) before lipid extraction.

Workflow: Lipidomics Quantitation

The following diagram outlines the logical flow of using 11:0 Lyso PC to normalize data in a high-throughput screen.

Part 5: Synthesis & Stability

Enzymatic Synthesis Route

While commercial standards are available, 11:0 Lyso PC is typically produced via the enzymatic hydrolysis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) .

-

Enzyme: Phospholipase A2 (PLA2) (e.g., from Naja mossambica or Porcine Pancreas).

-

Reaction: PLA2 specifically cleaves the sn-2 acyl ester bond.

-

Purification: The resulting Lyso PC is purified via silica gel chromatography to remove the free fatty acid and residual enzyme.

Stability & Handling

-

Hygroscopicity: High. Always handle in low-humidity environments.

-

Oxidation: Low risk. The undecanoyl chain is fully saturated (no double bonds), making it resistant to oxidative degradation compared to oleoyl (18:1) or arachidonoyl (20:4) variants.[1]

-

Shelf Life: >1 year at -20°C in solvent; >2 years as a dry powder.

References

-

Stafford, R. E., et al. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113-5120. [Link]

-

Ahn, T., et al. (2014). Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems. Protein Expression and Purification, 101, 37-41. [Link]

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1][2] Mass Spectrometry Reviews, 24(3), 367-412. [Link]

Methodological & Application

Application Note: Utilizing 1-Undecanoyl-sn-glycero-3-phosphocholine (LPC 11:0) as a Quantitative Internal Standard in Lipidomics

Executive Summary

In the rapidly evolving field of quantitative lipidomics, the accuracy of mass spectrometry (MS) relies heavily on the use of robust internal standards (IS). 1-Undecanoyl-sn-glycero-3-phosphocholine, commonly referred to as LPC(11:0), has emerged as a gold-standard internal standard for the quantification of lysophosphatidylcholines (LPCs) in mammalian biological matrices[1]. This application note provides a comprehensive, self-validating protocol for integrating LPC(11:0) into LC-MS/MS workflows, detailing the physicochemical rationale, extraction methodologies, and data normalization strategies required for high-fidelity drug development and biomarker research.

The Rationale: The "Odd-Chain" Biological Advantage

The primary challenge in untargeted and targeted lipidomics is differentiating exogenous standard signals from endogenous metabolites. Mammalian fatty acid synthase (FASN) synthesizes lipids by sequentially adding two-carbon (acetyl-CoA) units, resulting in a lipidome overwhelmingly dominated by even-chain fatty acids (e.g., C16:0, C18:1).

Because odd-chain fatty acids are virtually absent in mammalian biofluids and tissues, LPC(11:0) provides a biologically orthogonal signal[2]. This guarantees zero isobaric overlap with endogenous lipids. Furthermore, compared to deuterated standards (which can be cost-prohibitive and sometimes exhibit chromatographic shifts due to the deuterium isotope effect), LPC(11:0) perfectly mimics the extraction efficiency, ionization dynamics, and retention behavior of endogenous early-eluting LPCs without co-elution interference.

Physicochemical & Mass Spectrometric Properties

LPC(11:0) is an amphiphilic molecule featuring a hydrophilic phosphocholine headgroup and a hydrophobic 11-carbon saturated acyl tail. The quaternary amine of the choline headgroup carries a permanent positive charge, making it highly responsive to Positive Electrospray Ionization (ESI+).

During Collision-Induced Dissociation (CID), the molecule predictably fragments at the phosphate-choline bond. This causality allows researchers to use the highly stable m/z 184.0726 product ion as a universal quantifier for all PC and LPC species[1].

Table 1: Physicochemical & MS/MS Properties of LPC(11:0)

| Property | Value |

| Nomenclature | 1-Undecanoyl-sn-glycero-3-phosphocholine |

| Abbreviation | LPC(11:0) |

| Chemical Formula | C19H40NO7P |

| Exact Mass | 425.2542 Da |

| Precursor Ion [M+H]+ | 426.2615 m/z |

| Product Ion (Quantifier) | 184.0726 m/z (Phosphocholine headgroup) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Experimental Workflow

The following diagram illustrates the integration of LPC(11:0) into a standardized lipidomics pipeline. The IS is introduced at the very first step to account for all downstream volumetric losses and matrix effects.

Figure 1: Standardized lipidomics workflow incorporating LPC(11:0) as an internal standard.

Standardized Methodology: MTBE Extraction & LC-MS/MS

While the traditional Bligh and Dyer (chloroform/methanol) method is widely used[2], this protocol utilizes the Methyl tert-butyl ether (MTBE) extraction method. Causality Check: Chloroform has a higher density than water, placing the lipid-rich organic phase at the bottom of the tube, beneath a compacted protein disk. Piercing this disk during pipetting often contaminates the sample. MTBE has a lower density than water, forcing the lipid-rich organic layer to the top, allowing for clean, automated, and highly reproducible pipetting.

Table 2: Biphasic Lipid Extraction Protocol (MTBE Method)

| Step | Action | Mechanistic Rationale |

| 1. Sample Aliquot | Transfer 50 µL of plasma/serum to a 2 mL microcentrifuge tube. | Ensures sufficient lipid yield without overloading the analytical column. |

| 2. IS Spiking | Add 225 µL of ice-cold Methanol containing 5 µg/mL LPC(11:0). Vortex for 30 sec. | Methanol simultaneously precipitates proteins and delivers the IS, ensuring the IS undergoes the exact same extraction dynamics as endogenous lipids. |

| 3. Extraction | Add 750 µL of MTBE. Shake at room temperature for 10 minutes. | MTBE acts as the primary non-polar solvent, solubilizing the hydrophobic acyl chains of the lipids. |

| 4. Phase Separation | Add 188 µL of LC-MS grade H2O. Vortex, then centrifuge at 14,000 × g for 10 min at 4°C. | Water breaks the miscibility of MTBE and Methanol, forcing a biphasic separation. |

| 5. Isolation | Carefully transfer 600 µL of the upper organic phase to a new glass vial. | The upper layer contains the extracted lipids (including LPC 11:0), leaving proteins and salts in the lower aqueous phase. |

| 6. Reconstitution | Evaporate to dryness under a gentle stream of N2. Reconstitute in 100 µL of Isopropanol/Acetonitrile/Water (65:30:5). | Prepares the sample in a solvent system compatible with reverse-phase UHPLC gradients. |

LC-MS/MS Separation Parameters

For optimal separation of LPCs from complex glycerophospholipids, a reverse-phase C8 or C18 column is recommended. The gradient should start with a highly aqueous mobile phase to retain the relatively polar lysophospholipids before ramping up the organic modifier[3].

Table 3: Example UHPLC-MS/MS Gradient (Reverse-Phase) (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol)

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

| 0.0 | 98 | 2 | 0.35 |

| 6.0 | 80 | 20 | 0.35 |

| 9.0 | 55 | 45 | 0.35 |

| 14.0 | 2 | 98 | 0.35 |

System Self-Validation & Data Processing

A scientifically rigorous protocol must be a self-validating system. By incorporating LPC(11:0), researchers can continuously monitor the health of the assay across three critical dimensions:

-

Extraction Recovery Monitoring: Calculate the absolute peak area of LPC(11:0) in the extracted biological sample and compare it to a "neat" solvent standard spiked at the exact same concentration. An absolute recovery of >75% validates the extraction efficiency. Sudden drops in the IS area flag pipetting errors or incomplete phase separation.

-

Matrix Effect (Ion Suppression) Correction: Biological matrices contain co-eluting compounds (like salts or other lipids) that compete for charge in the ESI source, often suppressing the signal of the target analyte. Because LPC(11:0) elutes in the same retention window as endogenous LPCs, it experiences the exact same ion suppression. By calculating the ratio of the Endogenous Lipid Area to the LPC(11:0) Area, matrix effects are mathematically canceled out.

-

Retention Time (RT) Anchoring: LPC(11:0) serves as a stable RT calibrant[2]. If the RT of LPC(11:0) shifts by more than ±0.1 minutes between batches, it acts as an early warning system for column degradation or mobile phase preparation errors.

References

-

Untargeted Lipidomic Profiling of Dry Blood Spots Using SFC-HRMS Source: National Institutes of Health (PMC) URL:[Link][1]

-

Alterations in cerebrospinal fluid glycerophospholipids and phospholipase A2 activity in Alzheimer's disease Source: National Institutes of Health (PMC) URL:[Link][2]

-

Metabolomic Insights into Smoking-Induced Metabolic Dysfunctions: A Comprehensive Analysis of Lipid and Amino Acid Metabolomes Source: MDPI URL:[Link][3]

Sources

Application Notes & Protocols for the Synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine

These application notes provide detailed protocols and expert insights for the synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine, a key lysophospholipid in biomedical research and drug development. The methodologies outlined below are designed for researchers, scientists, and professionals in the field, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Significance of 1-Undecanoyl-sn-glycero-3-phosphocholine

1-Undecanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a glycerophospholipid distinguished by a single undecanoyl (C11:0) fatty acid chain at the sn-1 position of the glycerol backbone.[1] Lysophospholipids are not merely metabolic intermediates but are now recognized as crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, angiogenesis, and tumorigenesis.[2][3] The precise chemical structure of LPCs, particularly the position and nature of the acyl chain, dictates their biological activity. Therefore, the ability to synthesize specific LPCs like 1-Undecanoyl-sn-glycero-3-phosphocholine with high purity is paramount for elucidating their biological functions and for developing novel therapeutics.

A significant challenge in the synthesis of lysophospholipids is the propensity for acyl migration, where the fatty acid chain moves from the sn-1 to the sn-2 position (or vice versa), resulting in a mixture of regioisomers.[1][2][4][5][6] This guide presents robust chemical and enzymatic synthesis strategies designed to minimize this isomerization and ensure the production of the desired 1-acyl regioisomer.

I. Chemical Synthesis Strategy: Regioselective Acylation with Orthogonal Protection

Total chemical synthesis offers the advantage of precise control over the molecular structure. However, it necessitates a careful strategy of protecting and deprotecting functional groups to prevent unwanted side reactions, most notably acyl migration.[1] This section details a stereoselective synthesis route starting from a chiral precursor, employing orthogonal protecting groups to achieve high regioselectivity.[7][8]

Core Principle: The Orthogonal Protection-Deprotection Logic

The cornerstone of this chemical synthesis is the use of protecting groups that can be removed under distinct conditions, a concept known as orthogonal protection.[7][8] This allows for the selective deprotection of one hydroxyl group for acylation while the other remains protected, thus preventing acyl migration. In this protocol, we utilize a p-toluenesulfonyl (tosyl) group for the sn-3 position and a tetrahydropyranyl (THP) group for the sn-2 position.

Experimental Workflow: Chemical Synthesis

Caption: Chemical synthesis workflow for 1-Undecanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol: Chemical Synthesis

Materials:

-

3-p-toluenesulfonyl-sn-glycerol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA)

-

Undecanoyl chloride

-

Pyridine (anhydrous)

-

2-Chloro-1,3,2-dioxaphospholane

-

Trimethylamine (solution in ethanol)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Step 1: Protection of the sn-2 Hydroxyl Group

-

Dissolve 3-p-toluenesulfonyl-sn-glycerol in anhydrous DCM.

-

Add a catalytic amount of PTSA, followed by the slow addition of DHP at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-O-tetrahydropyranyl-3-p-toluenesulfonyl-sn-glycerol by silica gel chromatography.

Rationale: The THP group is chosen for its stability under the basic conditions of the subsequent acylation step and its lability under mild acidic conditions, which will not affect the ester bond.[7][8]

Step 2: Acylation of the sn-1 Hydroxyl Group

-

Dissolve the protected glycerol derivative from Step 1 in anhydrous pyridine.

-

Cool the solution to 0°C and add undecanoyl chloride dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction. Performing the reaction at low to ambient temperatures helps to prevent any potential side reactions.

Step 3: Installation of the Phosphocholine Headgroup

-

Dissolve the acylated intermediate in anhydrous DCM.

-

Add 2-chloro-1,3,2-dioxaphospholane and stir at room temperature for 2 hours.

-

In a separate sealed tube, add a solution of trimethylamine in ethanol.

-

Transfer the reaction mixture from the first step to the trimethylamine solution and heat at 60°C for 12 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

Rationale: This two-step, one-pot procedure using a cyclic phospholane reagent is an efficient method for forming the phosphodiester bond and introducing the choline headgroup.[7][8]

Step 4: Deprotection and Purification

-

Dissolve the crude product from Step 3 in a mixture of methanol and a mild acid (e.g., 0.1 M TFA in water).[4][5][6]

-

Stir at room temperature for 2-4 hours, monitoring the removal of the THP group by TLC.

-

Neutralize the reaction with a mild base and concentrate the solvent.

-

Purify the final product, 1-Undecanoyl-sn-glycero-3-phosphocholine, by silica gel chromatography using a chloroform/methanol/water solvent system.

Rationale: The use of very mild acidic conditions for deprotection is crucial to prevent acyl migration.[4] A recent study highlights the effectiveness of using 1 equivalent of TFA in an aqueous solution for clean and quantitative deprotection with minimal isomerization.[4][5][6]

| Parameter | Typical Value | Reference |

| Overall Yield | 30-40% | [7][8] |

| Purity (post-chromatography) | >98% | [4] |

| Acyl Migration | <5% | [4][5][6] |

| Table 1: Summary of expected outcomes for the chemical synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine. |

II. Enzymatic Synthesis Strategy: Phospholipase A2-Mediated Hydrolysis

Enzymatic synthesis offers a highly regioselective and environmentally friendly alternative to chemical methods.[2][3] The use of phospholipase A2 (PLA2), an enzyme that specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids, is a well-established method for the production of 1-acyl lysophospholipids.[9]

Core Principle: The Regiospecificity of Phospholipase A2

PLA2 exhibits a high degree of specificity for the sn-2 position of diacyl-glycerophospholipids.[9] This enzymatic precision allows for the selective removal of the sn-2 fatty acid, yielding the desired 1-acyl-sn-glycero-3-phosphocholine with minimal formation of the 2-acyl isomer.

Experimental Workflow: Enzymatic Synthesis

Caption: Enzymatic synthesis workflow for 1-Undecanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol: Enzymatic Synthesis

Materials:

-

1,2-Diundecanoyl-sn-glycero-3-phosphocholine (substrate)

-

Phospholipase A2 (from bee venom or porcine pancreas)

-

Tris-HCl buffer (pH 8.0)

-

Calcium chloride (CaCl₂)

-

Diethyl ether

-

Methanol

-

Hydrochloric acid (HCl)

Step 1: Substrate Preparation

-

Disperse the 1,2-Diundecanoyl-sn-glycero-3-phosphocholine in Tris-HCl buffer containing CaCl₂.

-

Sonicate the mixture until a uniform, translucent suspension is formed. This increases the surface area available for the enzyme.

Rationale: PLA2 is an interfacial enzyme, and its activity is highly dependent on the physical state of the substrate. Creating a well-dispersed liposomal suspension is critical for efficient hydrolysis. Calcium ions are essential cofactors for most PLA2 enzymes.

Step 2: Enzymatic Hydrolysis

-

Warm the substrate suspension to the optimal temperature for the chosen PLA2 (typically 37-40°C).

-

Add the PLA2 solution to initiate the reaction.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC. The reaction is typically complete within 1-4 hours.

Rationale: Maintaining the optimal pH and temperature for the enzyme ensures maximal catalytic activity and regioselectivity.

Step 3: Reaction Quenching and Product Extraction

-

Stop the reaction by adding a small amount of concentrated HCl to lower the pH and inactivate the enzyme.

-

Extract the lipids from the aqueous phase using a modified Bligh-Dyer extraction method with a chloroform/methanol/water system.

-

Collect the organic phase containing the lysophospholipid and the released fatty acid.

Rationale: Acidification is a rapid and effective method to halt the enzymatic reaction. The Bligh-Dyer extraction is a standard procedure for efficiently partitioning lipids from aqueous solutions.

Step 4: Purification

-

Concentrate the organic extract under reduced pressure.

-

If necessary, purify the 1-Undecanoyl-sn-glycero-3-phosphocholine from the unreacted substrate and the free undecanoic acid using silica gel chromatography. A solvent system of chloroform/methanol/water is typically effective.

Rationale: While the enzymatic reaction is highly selective, some unreacted starting material may remain. Chromatography ensures the isolation of a highly pure final product.

| Parameter | Typical Value | Reference |

| Conversion Rate | >95% | [9] |

| Regioisomeric Purity | >99% (1-acyl isomer) | [9] |

| Purification Method | Column Chromatography | [10] |

| Table 2: Summary of expected outcomes for the enzymatic synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine. |

III. Chemo-Enzymatic Synthesis Strategy: Acylation of sn-Glycero-3-Phosphocholine

A powerful chemo-enzymatic approach involves the selective acylation of sn-glycero-3-phosphocholine (GPC) using a lipase that is regioselective for the sn-1 position.[11] This method combines the advantages of enzymatic selectivity with the versatility of chemical starting materials.

Core Principle: Lipase-Catalyzed Regioselective Esterification

Certain lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification of the primary hydroxyl group at the sn-1 position of GPC with high preference over the secondary hydroxyl group at the sn-2 position.[12]

Experimental Workflow: Chemo-Enzymatic Synthesis

Caption: Chemo-enzymatic synthesis workflow for 1-Undecanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol: Chemo-Enzymatic Synthesis

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Undecanoic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

-

Molecular sieves

Step 1: Reaction Setup

-

Combine GPC, undecanoic acid, and immobilized lipase in an anhydrous organic solvent.

-

Add activated molecular sieves to remove water, which is a byproduct of the esterification and can inhibit the reaction.

Rationale: The use of an organic solvent and the removal of water shifts the reaction equilibrium towards ester synthesis. Immobilized enzymes are easily removed from the reaction mixture by simple filtration.

Step 2: Enzymatic Acylation

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring.

-

Monitor the formation of the product by TLC.

Rationale: Elevated temperatures can increase the reaction rate, but should be kept within the enzyme's stability range.

Step 3: Enzyme Removal and Product Purification

-

Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.

-

Wash the enzyme with fresh solvent to recover any adsorbed product.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Purify the 1-Undecanoyl-sn-glycero-3-phosphocholine by silica gel chromatography.

Rationale: The ease of enzyme removal is a key advantage of using immobilized biocatalysts.

| Parameter | Typical Value | Reference |

| Conversion Yield | 60-70% | [11] |

| Regioselectivity (sn-1) | High | [12] |

| Enzyme Reusability | Possible | [11] |

| Table 3: Summary of expected outcomes for the chemo-enzymatic synthesis. |

IV. Analytical Characterization of 1-Undecanoyl-sn-glycero-3-phosphocholine

Regardless of the synthetic route, rigorous analytical characterization is essential to confirm the identity, purity, and isomeric integrity of the final product.

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the final product. A typical mobile phase is a mixture of chloroform, methanol, and water.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate and quantify the sn-1 and sn-2 isomers.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI-MS) is particularly well-suited for analyzing phospholipids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for structural elucidation. ¹H NMR can confirm the presence of the undecanoyl chain, the glycerol backbone, and the choline headgroup. Specific signals can also help to differentiate between the sn-1 and sn-2 isomers.

References

-

A New Synthesis of Lysophosphatidylcholines and Related Derivatives. Use of p-Toluenesulfonate for Hydroxyl Group Protection. The Journal of Organic Chemistry. [Link]

-

Use of phospholipase A2 for the production of lysophospholipids. Methods in Molecular Biology. [Link]

-

Synthesis of Lysophospholipids. Molecules. [Link]

-

Synthesis of Lysophospholipids. PMC - NIH. [Link]

-

Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry. [Link]

-

Phospholipid synthesis by extracellular phospholipase A2 in organic solvents. Biochemical and Biophysical Research Communications. [Link]

-

Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. University of Copenhagen Research Portal. [Link]

-

Synthesis of 1-sn-lysophosphatidylcholine and mixed acid 1-sn-phosphatidylcholine. Canadian Journal of Biochemistry. [Link]

-

Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. PubMed. [Link]

-

Lipase-catalyzed production of lysophospholipids. OCL. [Link]

-

Synthesis of Lysophospholipids. ResearchGate. [Link]

-

Synthesis of Lysophosphatidylglycerol, a Bioactive Lipid. ChemRxiv. [Link]

-

A New Synthesis of Lysophosphatidylcholines and Related Derivatives. Use of p-Toluenesulfonate for Hydroxyl Group Protection. The Journal of Organic Chemistry. [Link]

-

Purification of lysophosphatidylcholine transacylase from bovine heart muscle microsomes and regulation of activity by lipids and coenzyme A. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

-

The synthesis of phospholipids. Part I. Phosphatidyl and lysophosphatidyl ethanolamines. Journal of the Chemical Society C: Organic. [Link]

-

Lysophospholipids: Advances in Synthesis and Biological Significance. Request PDF. [Link]

-

1-Lysophosphatidylcholine. Wikipedia. [Link]

-

An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PMC - NIH. [Link]

-

1-Decanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

-

A novel method to synthesize 1-acyl-sn-glycero-3-phosphocholine and 1,2-diacyl-sn-glycero-3-phosphocholine. Request PDF. [Link]

-

Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... ResearchGate. [Link]

-

Chemical and Enzymatic Approaches to Esters of sn‐Glycero‐3‐Phosphoric Acid. AIR Unimi. [Link]

-

Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Journal of Biological Chemistry. [Link]

-

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Preparative Biochemistry. [Link]

-

Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. Request PDF. [Link]

-

An enzymatic method for the synthesis of mixed-acid phosphatidylcholine. Lund University Research Portal. [Link]

-

Observations on the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and a series of its homologs and analogs. Chemistry and Physics of Lipids. [Link]

-

synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. [Link]

-

Why have I failed to synthesize my 1,2‐diacyl‐sn‐glycero‐3‐phosphocholine ?. ResearchGate. [Link]

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. [Link]

-

Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI. [Link]

-

Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation. MDPI. [Link]

Sources

- 1. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Lysophospholipids [mdpi.com]